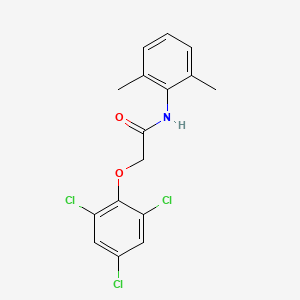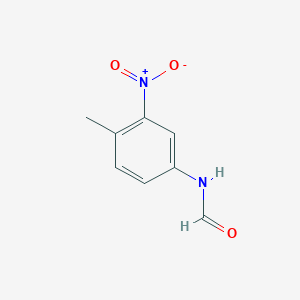
Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes two ester groups attached to a pyrazine ring. It has various applications in scientific research and industry due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate can be synthesized through several methods. One common method involves the oxidation of 2,5-dimethylpyrazine using selenium dioxide . Another approach is the esterification of pyrazine-2,5-dicarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert it to pyrazine derivatives with different functional groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: Various pyrazine derivatives depending on the reducing agent used.
Substitution: Substituted pyrazine esters or amides.
Scientific Research Applications
Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can participate in hydrogen bonding and other interactions with biological molecules. The pyrazine ring can engage in π-π interactions, which are important in molecular recognition processes. These interactions can influence the compound’s biological activity and its role as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate
- Pyrazine-2,5-dicarboxylic acid
- Dimethyl pyrazine-2,6-dicarboxylate
Uniqueness
Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate is unique due to its specific substitution pattern on the pyrazine ring. The presence of two ester groups at positions 2 and 5 makes it distinct from other pyrazine derivatives. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
885-65-4 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H12N2O4/c1-5-7(9(13)15-3)12-6(2)8(11-5)10(14)16-4/h1-4H3 |
InChI Key |
SYEIZIOPUYDNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)OC)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)

![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)


![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)

![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)

![1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene](/img/structure/B11960551.png)

![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)
